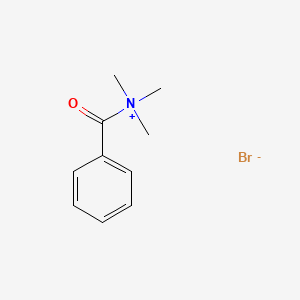

benzoyl(trimethyl)azanium;bromide

Description

Benzoyl(trimethyl)azanium bromide is a quaternary ammonium salt featuring a benzoyl group (C₆H₅C=O) attached to a trimethylazanium core, with bromide (Br⁻) as the counterion. Its structure combines the electron-withdrawing benzoyl moiety with the sterically compact trimethylammonium group, distinguishing it from conventional quaternary ammonium salts. Such compounds are pivotal in organic synthesis as phase-transfer catalysts, ionic liquids, or intermediates in pharmaceutical chemistry . The benzoyl group enhances stability in polar environments, while the trimethyl configuration improves solubility in aqueous systems compared to bulkier alkyl derivatives.

Properties

IUPAC Name |

benzoyl(trimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO.BrH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJGAGFPFYQSCU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(=O)C1=CC=CC=C1.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-42-5 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-α-oxo-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoyl(trimethyl)azanium;bromide typically involves the reaction of benzyl chloride with trimethylamine in the presence of a solvent such as ethanol. The reaction proceeds as follows:

C6H5CH2Cl+(CH3)3N→C6H5CH2N+(CH3)3Br−

The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced by the quaternization of benzyl chloride with trimethylamine. The reaction is carried out in large reactors, and the product is isolated by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Benzoyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyltrimethylammonium fluorochromate, which is used as an oxidizing reagent.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as CrO3 and HF are used to convert this compound to benzyltrimethylammonium fluorochromate.

Substitution: Common nucleophiles include hydroxide ions and other halides.

Major Products:

Oxidation: Benzyltrimethylammonium fluorochromate.

Substitution: Various substituted benzyltrimethylammonium compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of benzyltrimethylammonium bromide:

Benzyltrimethylammonium bromide (BTMAB) is a chemical compound with several applications, including:

1. Synthesis of Benzyltrimethylammonium Fluorochromate (BTMAFC)

- BTMAB can be used as a starting material for the synthesis of benzyltrimethylammonium fluorochromate (BTMAFC) .

- BTMAFC can be utilized as an oxidizing reagent for the selective oxidation of oximes into ketones or aldehydes, and primary, secondary, allylic as well as benzylic alcohols to their corresponding carbonyl compounds .

2. Oxidizing Reagent

- BTMAB can be used as an oxidizing reagent for the conversion of monosubstituted benzylamines into corresponding aldimines in the presence of DMSO .

3. Benzylating Reagent

- BTMAB can be used as a benzylating reagent for the benzylation of aryl amide C-H bond using a Nickel catalyst .

4. Studies on Blocking Action

5. Crystal Structure Studies

Mechanism of Action

The mechanism of action of benzoyl(trimethyl)azanium;bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound forms a complex with the reactant, allowing it to dissolve in the organic phase and react with the other phase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quaternary Ammonium Salts

Substituent Effects

Benzoyl(trimethyl)azanium bromide vs. Benzyl(tributyl)azanium bromide :

The former’s benzoyl group (electron-withdrawing) contrasts with the benzyl group (electron-neutral) in the latter. This difference impacts electronic distribution, with the benzoyl derivative exhibiting greater polarity and reduced basicity. The trimethyl substituents also confer lower steric hindrance compared to tributyl groups, enhancing solubility in polar solvents.Benzoyl(trimethyl)azanium bromide vs. 1-Benzyl-3-methylimidazolium bromide :

The imidazolium ring in the latter introduces aromatic π-system interactions and hydrogen-bonding capabilities, which are absent in the former. This structural variance leads to distinct applications: imidazolium salts are widely used as ionic liquids, whereas benzoyl(trimethyl)azanium derivatives may favor reactions requiring electron-deficient ammonium centers.

Counterion Influence

Bromide counterions are common in quaternary ammonium salts due to their moderate nucleophilicity and cost-effectiveness. Chloride or iodide analogs may exhibit differing solubilities and reactivities; for example, iodide salts often show higher lipophilicity .

Physicochemical Properties and Reactivity

Key Properties

*Estimated based on analogous azanium bromides .

Reactivity Insights

- Thermal Stability : The C-Br bond in bromide counterions is less stable than C-Cl or C-F bonds, but in quaternary ammonium salts, decomposition pathways typically involve cation-anion dissociation rather than covalent bond cleavage .

- Acid-Base Behavior : The benzoyl group lowers the pKa of the azanium ion (~3.8), enhancing acidity compared to alkyl-substituted analogs (e.g., benzyl(tributyl)azanium bromide), which are typically more basic .

Biological Activity

Benzoyl(trimethyl)azanium bromide, commonly referred to as benzyltrimethylammonium bromide (BTAB), is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzyltrimethylammonium bromide (BTAB) has the chemical formula . Its structure consists of a benzyl group attached to a trimethylammonium moiety, which imparts both hydrophobic and hydrophilic characteristics, making it effective in various applications including drug delivery and antimicrobial formulations.

Biological Activity

1. Antimicrobial Properties

BTAB exhibits significant antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes. The cationic nature of BTAB allows it to interact with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis .

2. Cholinergic Activity

Research indicates that BTAB can stimulate both nicotinic and muscarinic receptors, similar to acetylcholine. In studies involving animal models, BTAB demonstrated vasodepressor (muscarine-like) activity at lower doses and vasopressor (nicotine-like) effects at higher doses . This dual action highlights its potential applications in pharmacology.

Study 1: Toxicological Assessment

A study conducted on F344/N rats and B6C3F1 mice evaluated the toxicological effects of BTAB administered via gavage over 13 weeks. Clinical findings included abnormal breathing and tremors at higher doses, while no significant target organ toxicity was observed at lower doses . These findings suggest that while BTAB has pharmacological effects, careful dosage management is crucial to avoid adverse effects.

Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that BTAB effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The proposed mechanism involves the aggregation of BTAB molecules into micelles in aqueous solutions, which enhances their ability to solubilize hydrophobic molecules and disrupt microbial membranes.

The antimicrobial efficacy of BTAB can be summarized in the following steps:

- Adherence : BTAB molecules adhere to the bacterial surface through electrostatic interactions.

- Penetration : The cationic molecules penetrate the cell membrane.

- Disruption : Interaction with the cytoplasmic membrane leads to disorder and increased permeability.

- Cell Lysis : Ultimately, this results in membrane damage and cell death .

Comparative Analysis

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyltrimethylammonium chloride | More stable; used similarly | |

| Cetyltrimethylammonium bromide | Commonly used as a surfactant | |

| Tetrabutylammonium bromide | Larger alkyl groups; often used in organic synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.